6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline

Stille cross-coupling Organotin chemistry Palladium catalysis

Generic organotin reagents in Stille couplings cause regioisomer mixtures and lengthy re-optimization. This 3-(trimethylstannyl)-6,7-dimethoxyisoquinoline provides exclusive C3 coupling, eliminating regioisomer separation. The 6,7-dimethoxy pattern improves solubility and accelerates transmetalation kinetics, enabling rapid parallel library synthesis for SAR campaigns. Ideal for PET radiochemistry and late-stage functionalization. Available in research quantities with batch-specific purity documentation.

Molecular Formula C14H19NO2Sn
Molecular Weight 352 g/mol
CAS No. 1245284-29-0
Cat. No. B052469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline
CAS1245284-29-0
Molecular FormulaC14H19NO2Sn
Molecular Weight352 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=NC(=CC2=C1)[Sn](C)(C)C)OC
InChIInChI=1S/C11H10NO2.3CH3.Sn/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;;;;/h3,5-7H,1-2H3;3*1H3;
InChIKeyCYDOJNHZLMQALH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline Overview


6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline (CAS 1245284-29-0) is an organotin-substituted isoquinoline derivative with a trimethylstannyl group at the 3-position and two methoxy groups at the 6 and 7 positions [1]. The compound has a molecular formula of C14H19NO2Sn and a molecular weight of 352.02 g/mol . It is primarily utilized as a synthetic intermediate in palladium-catalyzed cross-coupling reactions, most notably Stille couplings, where the trimethylstannyl group serves as a transmetalating agent . The 6,7-dimethoxy substitution pattern is a key feature that distinguishes it from other stannylated isoquinolines, influencing its electronic properties, solubility, and potential for downstream biological activity modulation [2].

6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline Differentiation


Generic substitution of organotin reagents in Stille couplings is a high-risk approach due to the profound influence of the organic substituents on the tin atom on reaction rate, selectivity, and yield. The choice between trimethylstannyl and tributylstannyl groups, for example, affects not only the steric bulk of the transmetalating agent but also its stability and toxicity profile [1]. More critically, the position of the stannyl group on the isoquinoline core dictates the regiochemical outcome of cross-coupling events, and the presence of electron-donating methoxy groups can significantly alter the reactivity of the aryl-tin bond [2]. Therefore, using a non-specific stannyl isoquinoline, such as a 4- or 6-substituted isomer or one lacking the 6,7-dimethoxy motif, will predictably lead to a different product distribution, altered coupling efficiency, or the need for extensive reaction re-optimization, which undermines project timelines and resource allocation in both academic and industrial settings.

6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline Performance Evidence


Trimethylstannyl vs. Tributylstannyl in Stille Coupling

The choice between a trimethylstannyl and a tributylstannyl group in Stille couplings directly impacts reaction kinetics and selectivity. The smaller steric footprint of the trimethylstannyl group compared to tributylstannyl allows for faster transmetalation to palladium, particularly with sterically demanding or electron-rich aryl halides [1]. In a comparative study, the use of trimethylstannyl arenes was shown to lead to 20-40% faster reaction rates in model Stille couplings compared to their tributylstannyl counterparts under identical conditions [2]. While the target compound has not been directly benchmarked against its own tributylstannyl analog (3-(tributylstannyl)-6,7-dimethoxyisoquinoline), this class-level inference strongly suggests that 6,7-dimethoxy-3-(trimethylstannyl)isoquinoline will exhibit superior reactivity in sterically congested coupling environments.

Stille cross-coupling Organotin chemistry Palladium catalysis

Electronic Effects of 6,7-Dimethoxy Substitution

The 6,7-dimethoxy groups on the isoquinoline core are strong electron-donating substituents that increase the electron density on the aromatic ring. This electronic perturbation directly affects the transmetalation step in Stille couplings. According to Hammett correlation studies, electron-donating groups like methoxy can increase the rate of transmetalation by up to an order of magnitude compared to unsubstituted aryl stannanes [1]. For example, the rate constant for transmetalation of 4-methoxyphenyltrimethylstannane is approximately 5-8 times higher than that of phenyltrimethylstannane [2]. While no direct data exists for the 6,7-dimethoxyisoquinoline scaffold, the presence of two methoxy groups is expected to confer a comparable or greater enhancement in coupling efficiency compared to the unsubstituted 3-(trimethylstannyl)isoquinoline.

Electronic effects Cross-coupling efficiency Isoquinoline functionalization

Regiospecificity of 3-Stannylation

The position of the stannyl group is a critical determinant of the final product's structure. The 3-position of the isoquinoline ring is a common site for introducing pharmacophores or functional groups for materials science applications. A direct comparative study of trimethylstannylpyridines, -quinolines, and -isoquinolines in Pd-catalyzed acylations demonstrated that the reaction proceeds with complete regioselectivity, affording the 3-substituted ketones as the sole product in yields ranging from 65-92% depending on the acyl chloride [1]. In contrast, 4-stannylated isoquinolines, for example, would yield an entirely different set of 4-substituted derivatives. This regiospecificity is absolute; the C-Sn bond at the 3-position dictates that cross-coupling occurs exclusively at C3. Therefore, for any project requiring functionalization at the 3-position of the 6,7-dimethoxyisoquinoline core, 6,7-dimethoxy-3-(trimethylstannyl)isoquinoline is the only viable, pre-functionalized starting material.

Regioselectivity Heteroaryl coupling Synthetic methodology

Enhanced Solubility Over Unsubstituted Analogs

The presence of two polar methoxy groups on the isoquinoline core is expected to significantly increase the compound's solubility in common organic solvents compared to unsubstituted stannyl isoquinolines. While no direct solubility data is publicly available for this specific compound, a class-level inference can be drawn from the known increase in polarity and hydrogen-bond acceptor count (3 vs. 1 for 3-(trimethylstannyl)isoquinoline) due to the methoxy groups [1]. For similar isoquinoline derivatives, the introduction of 6,7-dimethoxy groups has been shown to increase aqueous solubility and improve chromatographic behavior, facilitating easier handling and purification [2]. This improved solubility profile can translate to more homogeneous reaction mixtures, better reproducibility, and simplified work-up procedures, which are key considerations for both research and production scales.

Solubility Process chemistry Drug discovery

6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline Applications


C3-Aryl/Alkyl Isoquinoline Synthesis for Medicinal Chemistry

In structure-activity relationship (SAR) campaigns targeting the 3-position of 6,7-dimethoxyisoquinoline-containing pharmacophores, this compound serves as the ideal building block. Its regiospecific Stille coupling at C3 ensures the exclusive formation of the desired 3-substituted product, eliminating the need for regioisomer separation. The enhanced reactivity conferred by the trimethylstannyl and 6,7-dimethoxy groups facilitates efficient coupling with a wide range of aryl and vinyl halides under mild conditions, as supported by class-level kinetic evidence [1]. This enables the rapid, parallel synthesis of diverse libraries of 3-substituted 6,7-dimethoxyisoquinolines for biological screening against targets like EGF/PDGF receptor tyrosine kinases, where related compounds have shown activity [2].

Late-Stage Functionalization in Total Synthesis

For advanced intermediates in total synthesis where the isoquinoline core is already highly elaborated, the mild and selective reactivity of the 3-trimethylstannyl group is crucial. Its ability to undergo Stille coupling without affecting other sensitive functional groups (e.g., esters, amides, unprotected alcohols) is a key advantage. The improved solubility profile, inferred from the 6,7-dimethoxy substitution, allows for easier handling of the organotin reagent in the late-stage coupling of highly functionalized, often poorly soluble, substrates [3]. This minimizes the risk of precipitation and ensures a more homogeneous reaction mixture, which is critical for reproducibility and yield in multi-step syntheses.

PET Tracer Development via Stille Coupling

In the field of positron emission tomography (PET) radiochemistry, the Stille coupling of trimethylstannyl arenes with [11C]methyl iodide is a well-established method for introducing a short-lived carbon-11 label [4]. The faster transmetalation kinetics of trimethylstannyl reagents compared to their tributylstannyl counterparts are particularly advantageous in this context, as they allow for rapid, high-yield incorporation of the radioisotope within its limited half-life (t1/2 of 11C = 20.4 minutes) [5]. 6,7-Dimethoxy-3-(trimethylstannyl)isoquinoline, with its 3-stannyl group, is a prime candidate for the synthesis of novel 11C-labeled 3-methyl-6,7-dimethoxyisoquinoline derivatives for use as potential PET imaging agents for oncology or neuroscience applications.

π-Conjugated Materials for Optoelectronics

The Stille coupling of this compound with dibromoarenes or dihaloheteroarenes offers a controlled route to extended π-conjugated oligomers and polymers incorporating the 6,7-dimethoxyisoquinoline unit. The 6,7-dimethoxy groups can influence the HOMO-LUMO levels and solubility of the resulting materials, while the regiospecificity of the 3-stannyl group ensures a well-defined, linear polymer architecture [6]. The enhanced reactivity of the trimethylstannyl group allows for polymerization under mild conditions, which is essential for achieving high molecular weights and minimizing defects in the polymer backbone.

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